molecular formula C18H18N2O7S B2807645 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034256-87-4

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2807645
CAS No.: 2034256-87-4
M. Wt: 406.41
InChI Key: OJTWJKLUIGSTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzodioxin moiety linked to a hydroxyethyl chain and a 3-methyl-2-oxo-dihydrobenzooxazole core. The benzodioxin group (common in anti-inflammatory agents ) and the sulfonamide moiety (known for diverse biological activities, including enzyme inhibition ) imply possible applications in targeting inflammatory or metabolic pathways. The hydroxyethyl chain may enhance solubility, while the methyl group on the oxazole ring could influence steric interactions with biological targets .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-20-13-9-12(3-5-15(13)27-18(20)22)28(23,24)19-10-14(21)11-2-4-16-17(8-11)26-7-6-25-16/h2-5,8-9,14,19,21H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTWJKLUIGSTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S, and its molecular weight is approximately 396.44 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H20N2O5SC_{19}H_{20}N_{2}O_{5}S
Molecular Weight396.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition leads to decreased glucose absorption in the intestines, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase : This enzyme is critical in neurotransmitter breakdown. Inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's Disease (AD) .

Efficacy Against Enzymes

Recent studies have quantified the inhibitory effects of the compound on α-glucosidase and acetylcholinesterase:

EnzymeIC50 Value (μM)
α-glucosidase12
Acetylcholinesterase5.8

These values indicate moderate potency against both enzymes, suggesting potential therapeutic applications in metabolic and neurodegenerative disorders .

Study on Type 2 Diabetes Mellitus

In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of α-glucosidase activity, leading to lower glucose absorption post-meal .

Study on Alzheimer's Disease

Another study focused on the neuroprotective effects of the compound in a mouse model of AD. Results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation, likely due to enhanced cholinergic activity resulting from acetylcholinesterase inhibition .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

  • The dichloroacetyl group in derivatives (e.g., 3c) correlates with antifungal and anticancer activities, likely due to electrophilic reactivity .
  • The dihydrobenzo[b][1,4]dioxin moiety in Compound 7 () exhibits anti-neuroinflammatory effects, suggesting the target compound may share similar properties .
  • Sulfonamide substituents (e.g., dibutyl in ) may enhance lipid solubility, affecting membrane permeability .

Structural Clustering and Bioactivity :

  • highlights that compounds with structural similarities cluster in bioactivity profiles. The target compound’s dihydrobenzo[d]oxazole and sulfonamide groups align with clusters associated with enzyme inhibition or anti-inflammatory effects .

Research Findings and Mechanistic Insights

Antifungal and Anticancer Activities

  • N-Dichloroacetyl-dihydrobenzoxazoles () : Derivatives with halogen substituents (e.g., 5-chloro, 5-bromo) show enhanced antifungal activity, likely due to increased electrophilicity and membrane disruption .
  • Sulfonamide Derivatives: The sulfonamide group in the target compound may inhibit carbonic anhydrase or other enzymes, analogous to known sulfonamide drugs .

Anti-inflammatory Potential

  • Dihydrobenzo[b][1,4]dioxin Derivatives : Compound 7 () reduces neuroinflammation by suppressing LPS-induced cytokines, suggesting the target compound’s dihydrobenzo[b][1,4]dioxin group could mediate similar pathways .

Physicochemical Properties

  • Methyl Group on Oxazole : May reduce metabolic degradation, enhancing plasma half-life relative to unsubstituted oxazoles .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
  • Using sodium hydroxide or triethylamine as a base to facilitate sulfonamide bond formation .
  • Solvent selection (e.g., dichloromethane or DMF) to enhance reactant solubility and control reaction kinetics .
  • Purification via recrystallization or column chromatography to achieve >95% purity .
  • Yield optimization requires precise control of temperature (±2°C) and inert atmospheres to suppress side reactions .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer : Analytical techniques include:
  • NMR spectroscopy (¹H/¹³C) to verify functional groups (e.g., sulfonamide protons at δ 7.5–8.0 ppm) and stereochemistry .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • X-ray crystallography for resolving crystalline structures, particularly if polymorphism is suspected .

Q. What factors influence the compound’s stability during storage and handling?

  • Methodological Answer : Stability assessments should include:
  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggests thermal robustness) .
  • Hygroscopicity tests under controlled humidity (e.g., 40–60% RH) to identify moisture sensitivity .
  • Light exposure studies (e.g., UV-Vis spectroscopy post-24h UV irradiation) to assess photodegradation .

Advanced Research Questions

Q. How can computational methods streamline reaction design and reduce experimental trial-and-error?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
  • Use reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and transition states .
  • Apply machine learning to optimize solvent/base combinations (e.g., Bayesian optimization for yield maximization) .
  • Validate predictions via small-scale experiments (<10 mg) before scaling .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Address discrepancies through:
  • Dose-response curve standardization (e.g., IC₅₀ values across 3+ independent assays) to account for variability .
  • Metabolic stability assays (e.g., liver microsome incubation) to rule out false positives from metabolite interference .
  • Molecular dynamics simulations to assess target binding consistency (e.g., RMSD <2 Å across replicates) .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Methodological Answer : Process optimization includes:
  • Continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like oxidation .
  • In-situ monitoring (e.g., inline FTIR) to detect intermediates and adjust pH/temperature dynamically .
  • Taguchi experimental design to identify critical parameters (e.g., solvent ratio, catalyst loading) affecting purity .

Q. How do substituents on the dihydrobenzo[d]oxazole ring modulate reactivity?

  • Methodological Answer : Systematic studies involve:
  • Hammett plots to correlate electron-withdrawing/donating groups (e.g., -CH₃ vs. -NO₂) with reaction rates in nucleophilic substitutions .
  • DFT-calculated Fukui indices to map electrophilic/nucleophilic sites on the heterocycle .
  • Comparative kinetics (e.g., pseudo-first-order rate constants for hydrolysis under acidic/basic conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.